
Diethyl 5,5'-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) is a chemical compound known for its unique structure and properties. This compound features two pyrrole rings linked by an ethane-1,1-diyl bridge, with each pyrrole ring substituted at the 2 and 4 positions by methyl groups and at the 3 position by a carboxylate ester group. The compound’s structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) typically involves the following steps:
Formation of Pyrrole Rings: The pyrrole rings are synthesized through a condensation reaction involving a diketone and an amine. Commonly, 2,4-dimethyl-3,5-dicarboxylate pyrrole is prepared by reacting 2,4-pentanedione with ethyl acetoacetate in the presence of ammonium acetate.
Linking the Pyrrole Rings: The two pyrrole rings are then linked via an ethane-1,1-diyl bridge. This step involves the reaction of the pyrrole rings with a suitable dihalide, such as 1,1-dibromoethane, under basic conditions to form the desired bis-pyrrole compound.
Industrial Production Methods
Industrial production of Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the pyrrole rings using industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,4-dicarboxylate derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methyl groups on the pyrrole rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Pyrrole-2,4-dicarboxylate derivatives.
Reduction: Pyrrole-2,4-dimethyl-3,5-diol derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate) can be compared with similar compounds such as:
Dimethyl 4,4’-(ethane-1,2-diyl)bis(1H-pyrrole-3-carboxylate): Similar structure but different substitution pattern.
Tetraethyl 1,1’-(ethane-1,2-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate): Features additional ester groups.
Bis(2,5-dioxopyrrolidin-1-yl)(disulfanediylbis(ethane-2,1-diyl)): Contains a disulfide linkage instead of an ethane-1,1-diyl bridge.
These comparisons highlight the unique structural features and reactivity of Diethyl 5,5’-(ethane-1,1-diyl)bis(2,4-dimethyl-1H-pyrrole-3-carboxylate), making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
75534-69-9 |
|---|---|
Molekularformel |
C20H28N2O4 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
ethyl 5-[1-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrol-2-yl)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H28N2O4/c1-8-25-19(23)15-10(3)17(21-13(15)6)12(5)18-11(4)16(14(7)22-18)20(24)26-9-2/h12,21-22H,8-9H2,1-7H3 |
InChI-Schlüssel |
SZZZMJSQFSKDCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C1C)C(C)C2=C(C(=C(N2)C)C(=O)OCC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,6-Trimethylisoxazolo[5,4-b]pyridine](/img/structure/B12883428.png)

![5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol](/img/structure/B12883445.png)
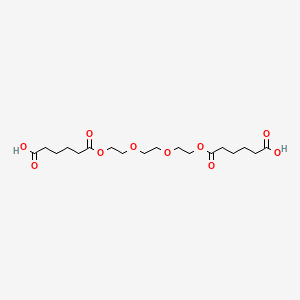
![1-Ethyl-3-(pentan-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883447.png)

![Cyclopenta[c]pyrrole-1,5-dione, 2,3,3a,4-tetrahydro-6-phenyl-](/img/structure/B12883459.png)
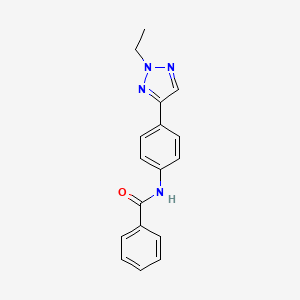
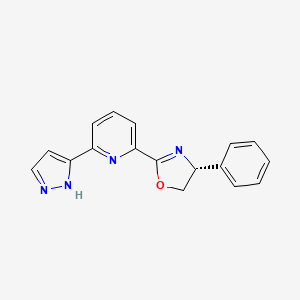
![2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine](/img/structure/B12883483.png)

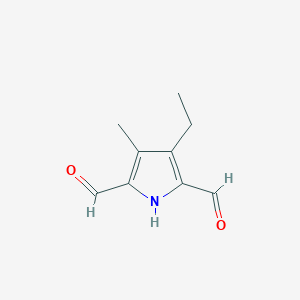
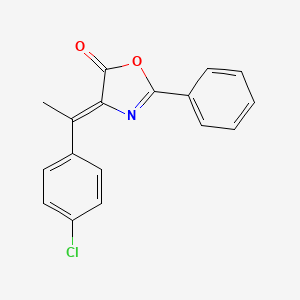
![3-Methoxy-6-methylbenzo[d]isoxazole](/img/structure/B12883512.png)
